

A Comparative Crystallographic Analysis of Spiro[4.5]decane Structures

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Compound of Interest

Compound Name: Spiro[4.5]decan-6-one

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A detailed examination of the three-dimensional architecture of spiro[4.5]decane derivatives is crucial for understanding their structure-activity relationships, particularly in the context of drug design and materials science. This guide provides a comparative analysis of X-ray crystallographic data for various substituted spiro[4.5]decane cores, offering insights into their conformational preferences and solid-state packing.

The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, serves as a versatile scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, influencing biological activity and material properties. This report summarizes key crystallographic parameters and experimental protocols for a selection of spiro[4.5]decane derivatives, providing a foundation for further structural studies and rational design.

Comparative Crystallographic Data

The following tables summarize key crystallographic data for three distinct classes of spiro[4.5]decane derivatives: 6,10-dioxaspiro[4.5]decane-7,9-diones, 1,3,8-triazaspiro[4.5]decane-2,4-diones, and 2-amino-spiro[4.5]decane-6-ones. These examples illustrate the conformational diversity within the spiro[4.5]decane family.

Compound Class	Derivative	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
6,10-Dioxaspiro[4.5]decane-7,9-dione	J0 (C ₂₂ H ₃₀ N ₂ O ₈)	-	-	-	-	-	-	-	-	-	-
J1 (C ₁₆ H ₁₇ N ₄ O ₄)	Triclinic	P-1	6.12 16(14)	9.53 6(3)	13.9 57(4)	80.0 44(7)	86.2 60(8)	81.6 94(7)	793. 4(3)	2	
J2 (C ₁₆ H ₁₇ N ₄ O ₄)	Monoclinic	P2 ₁ /c	14.9 32(3)	5.35 5(9)	17.7 32(4)	90	92.2 1(4)	90	1417 (2)	4	
**1,3,8-Triazaspiro[4.5]decane-2,4-											

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